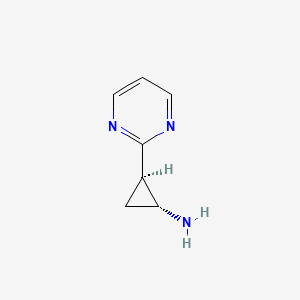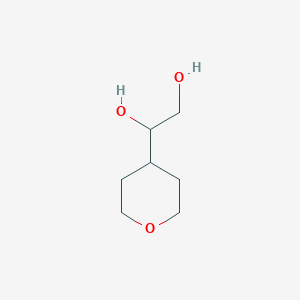
methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyano group, a methyl group, and a carboxylate ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
The synthesis of methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of basic catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. Common reagents used in these reactions include phenacyl bromide, triethylamine, and aromatic amines . For example, the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties . In medicine, it is explored for its potential use in drug development and as a therapeutic agent . Additionally, this compound is used in the agrochemical industry for the development of pesticides and herbicides .
Wirkmechanismus
The mechanism of action of methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as 1-cyano-1-methylethylmethyl (4-pyridinyl)dithiocarbamate and 2-(1-cyano-1-methylethyl)azocarboxamide . These compounds share structural similarities, such as the presence of a cyano group and a heterocyclic ring. each compound has unique properties and applications. For instance, 1-cyano-1-methylethylmethyl (4-pyridinyl)dithiocarbamate is used as a RAFT agent in polymerization reactions, while 2-(1-cyano-1-methylethyl)azocarboxamide is studied for its thermal decomposition behavior .
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 5-(2-cyanopropan-2-yl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,6-11)8-5-7(9(14)15-4)12-13(8)3/h5H,1-4H3 |
InChI-Schlüssel |
KHIBETXVBQVBQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC(=NN1C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)








![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)


